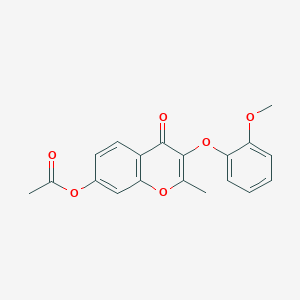

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as 3-MPCA, is a synthetic compound derived from natural substances found in the plant family Rutaceae. It is an acetylated derivative of the phenolic compound 2-methoxyphenol, which is found in citrus fruits and other plants. 3-MPCA has been studied for its potential therapeutic properties and has been found to have a number of applications in the medical and scientific fields. This article will discuss the synthesis method of 3-MPCA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学研究应用

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been studied for its potential therapeutic properties and has been found to have a number of applications in the medical and scientific fields. For example, it has been found to possess antioxidant and anti-inflammatory properties, and has been studied as a potential treatment for conditions such as cancer, diabetes, and Alzheimer’s disease. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi, and for its potential to act as an insect repellent.

作用机制

Target of Action

A structurally similar compound, methocarbamol, is known to act as a central nervous system (cns) depressant . It’s important to note that the targets can vary significantly depending on the exact structure of the compound.

Mode of Action

Methocarbamol, a compound with a similar structure, is thought to exert its effects through general cns depression .

Biochemical Pathways

Methocarbamol is metabolized in the liver by demethylation to 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate or hydroxylation to 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate . Methocarbamol and its metabolites are conjugated through glucuronidation or sulfation .

Pharmacokinetics

Methocarbamol, a compound with a similar structure, has a plasma clearance that ranges between 020 and 080 L/h/kg, a mean plasma elimination half-life that ranges between 1 and 2 hours, and a plasma protein binding that ranges between 46% and 50% . Methocarbamol is metabolized via dealkylation and hydroxylation, and essentially all Methocarbamol metabolites are eliminated in the urine .

Result of Action

Methocarbamol, a compound with a similar structure, is indicated for the relief of discomforts associated with acute, painful musculoskeletal conditions .

实验室实验的优点和局限性

The major advantage of using 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to be relatively non-toxic, which makes it a safe compound to use in laboratory experiments. However, there are some limitations to using 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate in laboratory experiments. For example, it has a relatively short shelf life, and is sensitive to light and heat. Additionally, its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.

未来方向

There are a number of potential future directions for research involving 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate. For example, further research could be conducted to better understand its mechanism of action, and to determine the potential therapeutic applications of this compound. Additionally, further research could be conducted to develop more efficient synthesis methods for this compound, and to develop better methods for its storage and use in laboratory experiments. Finally, further research could be conducted to explore the potential of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate as an insect repellent, and to determine its potential for use in agricultural applications.

合成方法

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized from 2-methoxyphenol through a reaction with acetic anhydride. In this reaction, the acetic anhydride acts as a catalyst, converting 2-methoxyphenol into 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate. The reaction is typically performed in an inert atmosphere, such as nitrogen, at a temperature of 40-50 °C.

属性

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11-19(25-16-7-5-4-6-15(16)22-3)18(21)14-9-8-13(24-12(2)20)10-17(14)23-11/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWVYCJYLSFJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B6543663.png)

![N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6543668.png)

![4-[(2,4-difluorophenoxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B6543682.png)

![2-(3,4-dimethylphenyl)-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}acetamide](/img/structure/B6543688.png)

![4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one](/img/structure/B6543705.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B6543712.png)

![[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6543728.png)

![3-(3-bromophenyl)-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543746.png)

![3-(2-methylphenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543767.png)